molecular formula C4H7ClN2O2 B12362900 N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine

Cat. No.: B12362900
M. Wt: 150.56 g/mol
InChI Key: ZBMQRQACJNHGNB-XOKGJFMYSA-N
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Description

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group, a hydroxyimino group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diacetylmonoxime with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine: Similar structure but with a different carbon chain length.

    N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.

Uniqueness

N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.

Properties

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

(NZ)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+

InChI Key

ZBMQRQACJNHGNB-XOKGJFMYSA-N

Isomeric SMILES

C/C(=N\O)/C(=N/O)/CCl

Canonical SMILES

CC(=NO)C(=NO)CCl

Origin of Product

United States

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